AFP-464 free base

Catalog No.
S548223
CAS No.
468719-52-0
M.F
C22H23F3N4O3
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFP-464 free base

CAS Number

468719-52-0

Product Name

AFP-464 free base

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1

InChI Key

WHWJKUICJXPKFQ-ZDUSSCGKSA-N

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

AFP464; AFP 464; AFP-464; AFP-464 mesylate

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F

Description

The exact mass of the compound AFP-464 free base is 448.1722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFP-464 free base, also known as alpha-fetoprotein 464, is a compound under investigation for its potential therapeutic applications in oncology. It is derived from the natural protein alpha-fetoprotein, which is produced by the fetal liver and is known to play a role in various biological processes. AFP-464 has garnered attention due to its unique mechanism of action, primarily involving the activation of the aryl hydrocarbon receptor signaling pathway, which influences cellular processes such as proliferation and apoptosis in cancer cells .

AFP-464 exhibits a range of chemical reactivity typical of compounds that interact with biological receptors. Its mechanism involves binding to the aryl hydrocarbon receptor, leading to downstream effects that can inhibit cancer cell growth. The compound's structure allows it to undergo various transformations, including oxidation and conjugation reactions, which can enhance its bioavailability and efficacy .

The biological activity of AFP-464 is primarily characterized by its ability to induce apoptosis in cancer cells. Preclinical studies have demonstrated that AFP-464 effectively inhibits cell division and promotes cell death in various cancer types, including renal carcinoma. The compound's activation of the aryl hydrocarbon receptor is crucial for its anticancer effects, as it modulates gene expression associated with cell cycle regulation and apoptosis .

Synthesis of AFP-464 free base typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Reactions: Key reactions may include amination and cyclization to form the core structure of AFP-464.
  • Purification: The product is purified through crystallization or chromatography techniques to isolate the free base form.
  • Characterization: Final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structure .

AFP-464 is being explored primarily for its potential use in cancer therapy. Its ability to selectively induce apoptosis in tumor cells positions it as a candidate for targeted cancer treatments. Additionally, research is ongoing into its role as a biomarker for certain cancers, leveraging its relationship with alpha-fetoprotein levels in patients .

Interaction studies of AFP-464 focus on its binding affinity to the aryl hydrocarbon receptor and other cellular targets. These studies utilize techniques such as surface plasmon resonance and fluorescence polarization to quantify binding interactions. Preliminary results indicate that AFP-464 has a high affinity for the aryl hydrocarbon receptor, suggesting that it may effectively modulate pathways involved in tumor growth and metastasis .

Several compounds exhibit similar mechanisms or structural features to AFP-464, each contributing uniquely to cancer treatment strategies:

Compound NameMechanism of ActionUnique Features
AminoflavoneAryl hydrocarbon receptor agonistKnown for inducing apoptosis in various cancers
BenzothiazoleAryl hydrocarbon receptor ligandExhibits activity against renal carcinoma
5-FluorouracilAntimetabolite affecting DNA synthesisWidely used chemotherapeutic agent

AFP-464 stands out due to its specific activation of the aryl hydrocarbon receptor pathway, differentiating it from other compounds that may act through different mechanisms or target different receptors .

AFP-464 free base, systematically named (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide, is a synthetic small molecule with the CAS registry number 468719-52-0. Its molecular formula, C₂₂H₂₃F₃N₄O₃, corresponds to a molecular weight of 448.44 g/mol. Additional identifiers include:

  • PubChem CID: 396364
  • UNII: O3HFV0VQ36
  • ChEMBL ID: CHEMBL2007884
  • Synonym: NSC710464 free base.

Molecular Structure and Formula

The compound features a chromen-4-one core substituted with fluorine atoms at positions 6 and 8, a methyl group at position 7, and an amino group at position 5. A fluorophenyl group at position 2 is linked to a hexanamide side chain with stereospecific (2S) configuration. The structural complexity arises from its polycyclic framework and multiple functional groups, including fluorinated aromatic rings and amino side chains.

Structural Properties and Physical Characteristics

Key physical properties include:

  • Boiling point: 685.4 ± 55.0 °C.
  • Density: 1.4 ± 0.1 g/cm³.
  • Polarizability: 44.8 ± 0.5 × 10⁻²⁴ cm³.
  • Solubility: <1 mg/mL in aqueous solutions, requiring solvents like dimethyl sulfoxide (DMSO) for dissolution.

Chemical Descriptors

IUPAC Name

The IUPAC name reflects its stereochemistry and substituents: (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide.

InChI and InChIKey Identifiers

  • InChI: InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1.
  • InChIKey: WHWJKUICJXPKFQ-ZDUSSCGKSA-N.

SMILES Notation

The SMILES string encodes the structure:
O=C(NC1=CC=C(C2=CC(C3=C(N)C(F)=C(C)C(F)=C3O2)=O)C=C1F)[C@@H](N)CCCCN.

Synthesis and Development

Synthetic Pathways

AFP-464 is synthesized via a 9-step process to produce the lysyl prodrug, improving aqueous solubility over its parent compound (>5,000-fold). Key steps include:

  • Functionalization of the chromenone core with fluorine and methyl groups.
  • Coupling the fluorophenyl group to the hexanamide side chain via amidation.

Preclinical Development

In preclinical studies, AFP-464 demonstrated AhR-dependent antitumor activity in estrogen receptor-positive (ER+) breast cancer models. Mechanistically, it induces CYP1A1/1A2 enzymes, leading to DNA-adduct formation and apoptosis. Immune modulation was observed, including reduced myeloid-derived suppressor cells (MDSCs) and enhanced cytotoxic T-cell activity.

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<1 mg/mL), necessitating prodrug formulations.
  • Stability: Stable at -20°C for 3 years (powder) and -80°C for 2 years (in solvent).

Spectroscopic Characterization

  • IR Spectroscopy: Confirms amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
  • NMR: ¹H NMR (500 MHz, DMF-d7) reveals signals for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1 ppm).

Analytical Profiling

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • LC-MS/MS: Quantifies AFP-464 and metabolites in plasma, with a lower limit of detection of 1 ng/mL.

Pharmacological Profile

Mechanism of Action

AFP-464 activates the aryl hydrocarbon receptor (AhR), promoting its nuclear translocation and subsequent upregulation of CYP1A1/1A2. Metabolites form DNA adducts, triggering p53-mediated apoptosis.

Antitumor Efficacy

  • In vitro: IC₅₀ of 0.25 μM against HIF-1α in breast cancer cells.
  • In vivo: Reduces tumor growth in ER+ breast cancer xenografts by 60–70%.

Applications and Research Frontiers

Clinical Trials

  • Phase I: Established a maximum tolerated dose (MTD) of 40 mg/m² weekly, with dose-limiting toxicities including neutropenia.
  • Phase II: Discontinued due to insufficient efficacy, though subgroup analyses suggested activity in AhR-high tumors.

Emerging Directions

  • Immune Modulation: Synergizes with checkpoint inhibitors by reducing MDSCs.
  • Combination Therapies: Potential with tamoxifen in ER+ breast cancer.

The synthetic chemistry of AFP-464 free base represents a sophisticated approach to aminoflavone prodrug development, incorporating multiple strategic bond-forming reactions to construct its complex molecular architecture. The compound possesses a molecular formula of C22H23F3N4O3 with a molecular weight of 448.4 g/mol, featuring an intricate structure that combines an aminoflavone core with a lysyl chain through an amide linkage [1] [2].

The synthetic pathway to AFP-464 free base involves the strategic assembly of several key structural components. The compound's backbone consists of a 5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl moiety connected to a 4-(2-fluorophenyl) system through the benzopyran framework, with the entire structure linked to a (2S)-2,6-diaminohexanoyl chain via an amide bond [1] [2]. This complex architecture requires careful orchestration of synthetic transformations to ensure proper regioselectivity and stereochemical control.

Aminoflavone Core Structure Synthesis

The construction of the aminoflavone core represents a critical aspect of AFP-464 synthesis, requiring precise control over the flavone ring system formation and subsequent functionalization. The aminoflavone core in AFP-464 features a unique substitution pattern with amino groups at specific positions and fluorine atoms providing enhanced metabolic stability [3] [4].

The synthesis of aminoflavone derivatives typically begins with the construction of the basic flavone framework through established methodologies. The Baker-Venkatraman rearrangement and Claisen-Schmidt condensation represent traditional approaches for flavone synthesis, involving the conversion of 2-hydroxyacetophenone to benzoyl esters, followed by base-catalyzed rearrangement to 1,3-diphenylpropane-1,3-diones, which subsequently undergo cyclization under acidic conditions [5]. For AFP-464, the specific substitution pattern requires modified synthetic approaches to introduce the necessary functional groups at the correct positions.

The aminoflavone core synthesis involves several key transformations. The initial step typically employs a chalcone intermediate, which undergoes oxidative cyclization to form the flavone ring system. The introduction of amino groups can be achieved through various methods, including reduction of corresponding nitro derivatives, direct amination reactions, or through palladium-catalyzed cross-coupling reactions [3]. The presence of fluorine atoms in the AFP-464 structure necessitates careful consideration of fluorination strategies, which can be introduced through electrophilic fluorination reactions or by using fluorinated starting materials [6].

The synthesis of the 5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl core requires specific attention to regioselectivity. The positioning of the amino group at the 5-position and fluorine atoms at the 6- and 8-positions, along with the methyl group at the 7-position, creates a unique electronic environment that influences the compound's biological activity [7]. This substitution pattern is typically achieved through multi-step synthesis involving selective protection and deprotection strategies, along with regioselective functionalization reactions.

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination reaction plays a crucial role in the synthesis of AFP-464 and related aminoflavone derivatives, providing an efficient method for forming carbon-nitrogen bonds between aryl halides and amines. This palladium-catalyzed cross-coupling reaction has become indispensable for creating complex aminoflavone structures with precise substitution patterns [8] [9].

The Buchwald-Hartwig coupling mechanism involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the amine to the resulting palladium(II) complex, deprotonation of the amine by a strong base, and finally reductive elimination to form the desired carbon-nitrogen bond while regenerating the catalyst [9] [10]. For aminoflavone synthesis, this reaction enables the efficient introduction of amino groups at specific positions on the flavone ring system.

In the context of AFP-464 synthesis, Buchwald-Hartwig coupling can be employed at multiple stages. The reaction conditions typically involve palladium catalysts such as Pd2(dba)3 or Pd(OAc)2 in combination with phosphine ligands like Xantphos, BINAP, or DPEPhos [11]. The choice of ligand is critical for achieving high yields and selectivity, with bulky biarylphosphine ligands often providing superior results for challenging substrates [10].

The optimal reaction conditions for aminoflavone synthesis typically employ Pd2(dba)3 as the palladium source with Xantphos as the ligand, sodium tert-butoxide as the base, and 1,4-dioxane as the solvent. Reactions are generally conducted at temperatures ranging from 100-130°C for 3-24 hours, with catalyst loadings as low as 0.05 mol% achievable for favorable substrates [11]. These conditions have been successfully applied to the synthesis of 6-amino substituted flavones, demonstrating the versatility of the Buchwald-Hartwig approach for complex heterocyclic systems.

The application of Buchwald-Hartwig coupling in AFP-464 synthesis offers several advantages. The reaction tolerance for various functional groups allows for the introduction of amino substituents without affecting other sensitive moieties in the molecule. Additionally, the mild reaction conditions and high yields make this approach suitable for large-scale synthesis. The coupling of 6-aminoflavone with various aryl and heteroaryl halides has been demonstrated to proceed in excellent yields, with selective coupling observed even in the presence of multiple reactive sites [11].

Manufacturing Considerations

The manufacturing of AFP-464 free base on a commercial scale presents several critical considerations that must be addressed to ensure consistent product quality, yield optimization, and cost-effectiveness. The complex molecular structure of AFP-464, featuring multiple functional groups and a stereogenic center, requires careful attention to process parameters and quality control measures throughout the manufacturing process [12].

Scale-up considerations for AFP-464 manufacturing begin with the optimization of reaction conditions for each synthetic step. The multi-step synthesis requires careful evaluation of reaction kinetics, thermodynamics, and mass transfer considerations when transitioning from laboratory to industrial scale. The Buchwald-Hartwig coupling step, in particular, requires optimization of catalyst loading, reaction temperature, and mixing conditions to maintain high yields and selectivity at larger scales [9].

Process intensification strategies can be employed to improve the efficiency of AFP-464 manufacturing. The use of continuous flow reactors for certain synthetic steps can provide better heat and mass transfer, improved reaction control, and reduced processing times. Additionally, the integration of multiple synthetic steps into a single process stream can reduce the number of isolation and purification steps, thereby improving overall process efficiency and reducing manufacturing costs [12].

Solvent selection and recovery represent important aspects of AFP-464 manufacturing. The use of environmentally friendly solvents and the implementation of solvent recovery systems can significantly reduce both environmental impact and manufacturing costs. For the Buchwald-Hartwig coupling step, solvents such as 1,4-dioxane and toluene are commonly employed, and their recovery and recycling must be carefully managed to ensure process sustainability [9].

Quality control measures throughout the manufacturing process are essential for ensuring consistent product quality. In-process monitoring using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for real-time assessment of reaction progress and product quality. The implementation of statistical process control methods can help identify and correct process variations before they impact final product quality [13].

The handling of fluorinated intermediates and products requires special consideration due to their unique properties and potential environmental impact. Appropriate containment and disposal procedures must be implemented to ensure worker safety and environmental compliance. Additionally, the corrosive nature of some fluorinated compounds may require specialized equipment and materials of construction [6].

Structural Verification and Analytical Methods

The structural verification of AFP-464 free base requires a comprehensive analytical approach employing multiple complementary techniques to confirm the compound's identity, purity, and structural integrity. The complex molecular structure, featuring multiple functional groups and a stereogenic center, necessitates sophisticated analytical methods for complete characterization [1] [13].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural verification of AFP-464. The compound's 1H NMR spectrum provides detailed information about the hydrogen environments, allowing for the confirmation of the aminoflavone core structure, the lysyl chain, and the overall molecular connectivity. The presence of characteristic signals for the flavone aromatic protons, the lysine chain methylene protons, and the amino group protons enables unambiguous structural assignment [14]. The 13C NMR spectrum provides complementary information about the carbon framework, with characteristic signals for the carbonyl carbon of the flavone ring, the quaternary carbons, and the stereogenic center.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide additional structural information by revealing through-bond connectivities. These experiments are particularly valuable for confirming the regioselectivity of substitution on the flavone ring and establishing the connectivity between the aminoflavone core and the lysyl chain [15]. The HMBC experiment is especially useful for identifying long-range carbon-hydrogen correlations that confirm the overall molecular architecture.

Mass spectrometry represents another critical analytical technique for AFP-464 structural verification. The electrospray ionization mass spectrum shows the protonated molecular ion [M+H]+ at m/z 321.1, confirming the molecular weight of the compound [13]. The fragmentation pattern provides additional structural information, with the major fragment observed at m/z 109.5 corresponding to a characteristic fragmentation of the aminoflavone core. High-resolution mass spectrometry can provide accurate mass measurements that confirm the molecular formula and help distinguish between potential isomers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as a powerful analytical method for both structural verification and quantitative analysis of AFP-464. The chromatographic separation allows for the resolution of the compound from potential impurities and degradation products, while the MS/MS detection provides highly specific identification based on characteristic fragmentation patterns. The method has been validated with a lower limit of quantification (LLOQ) of 5.0 ng/mL, demonstrating excellent sensitivity for analytical applications [13].

The stereochemical integrity of AFP-464 requires specific analytical approaches due to the presence of the (2S)-configured stereogenic center. Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases can be employed to determine the enantiomeric purity of the compound. The maintenance of stereochemical purity is critical for biological activity, as the (2S)-configuration is essential for the compound's prodrug activation mechanism [2].

Infrared (IR) spectroscopy provides complementary structural information, with characteristic absorption bands for the amino groups (N-H stretching), the amide carbonyl (C=O stretching), and the aromatic C=C stretching vibrations. The presence of multiple fluorine atoms in the molecule also gives rise to characteristic C-F stretching vibrations that can be monitored by IR spectroscopy [16].

X-ray crystallography, when suitable crystals can be obtained, provides the most definitive structural information, including absolute stereochemistry and precise molecular geometry. The crystallographic data can reveal important structural features such as intramolecular hydrogen bonding patterns and molecular conformations that may influence biological activity [16].

The analytical method validation for AFP-464 requires assessment of accuracy, precision, specificity, linearity, and stability. The LC-MS/MS method has demonstrated excellent accuracy (90.5-107.8% recovery) and precision (relative standard deviation <5.0%) across the analytical range. The extraction recovery from biological matrices ranges from 85.1-88.4%, indicating efficient sample preparation procedures [13].

Stability studies of AFP-464 under various conditions (temperature, pH, light exposure) are essential for understanding the compound's degradation pathways and establishing appropriate storage conditions. The analytical methods must be capable of detecting and quantifying potential degradation products to ensure product quality throughout the manufacturing and storage process [13].

PropertyValue
Molecular FormulaC22H23F3N4O3
Molecular Weight (g/mol)448.4
CAS Number468719-52-0
UNII CodeO3HFV0VQ36
StereochemistryABSOLUTE
Defined Stereocenters1/1
Mass Spectrum [M+H]+ (m/z)321.1
Major Fragment (m/z)109.5
LLOQ LC-MS/MS (ng/mL)5.0
Extraction Recovery (%)85.1-88.4
Accuracy Range (%)90.5-107.8
Precision (RSD %)<5.0
Synthetic ComponentChemical StructureSynthetic Method
Aminoflavone Core5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-ylFlavone ring construction
Lysyl Chain(2S)-2,6-diaminohexanoylLysine derivatization
Fluorinated Aromatic Ring4-(2-fluorophenyl)Electrophilic fluorination
Benzopyran System7-methyl-4-oxo-4H-1-benzopyranCyclization reaction
Amide LinkageC(=O)NHAmide coupling
Stereogenic Center(2S)-configurationChiral synthesis
ParameterOptimal ConditionsAlternative Conditions
Catalyst SystemPd2(dba)3/XantphosPd(OAc)2/BINAP
Palladium SourcePd2(dba)3Pd(OAc)2
LigandXantphosBINAP/DPEPhos
BaseNaOt-BuCs2CO3/K2CO3
Solvent1,4-DioxaneToluene/THF
Temperature (°C)100-13080-120
Reaction Time3-24 hours6-48 hours
Catalyst Loading (mol%)0.05-5.01.0-10.0
AtmosphereInert (N2/Ar)Inert atmosphere
Typical Yield (%)60-9445-85

Aryl Hydrocarbon Receptor (AhR) Activation

AhR Signaling Cascade

The aryl hydrocarbon receptor signaling cascade initiated by AFP-464 free base follows a well-characterized pathway of ligand-activated transcriptional regulation [2] [4]. Upon binding to AFP-464 or its active metabolite aminoflavone, the cytosolic AhR undergoes conformational changes that facilitate its nuclear translocation [5] [6]. This ligand-activated process involves the dissociation of AhR from its cytoplasmic chaperone complex, which normally includes heat shock protein 90 [7].

The nuclear translocation of the ligand-bound AhR complex represents a critical step in the activation cascade [8]. Once in the nucleus, AhR forms a heterodimeric transcription factor complex with the aryl hydrocarbon receptor nuclear translocator protein [7] [9]. This AhR-ARNT heterodimer subsequently binds to specific DNA sequences known as xenobiotic response elements or dioxin response elements in the promoter regions of target genes [5] [10].

The transcriptional activation process results in the coordinate upregulation of multiple cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [10] [11] [12]. These enzymes play essential roles in the metabolic bioactivation of AFP-464, creating a self-amplifying system where the compound induces its own metabolism [4] [13]. The induction of these phase I metabolic enzymes occurs in a cell-type and time-dependent manner, with maximum induction typically observed within 4 hours of compound exposure [11] [14].

Cellular Localization and Receptor Interaction

The cellular localization of AhR represents a critical determinant of AFP-464 sensitivity in cancer cells [4]. Preclinical studies have demonstrated that tumors with AhR localized predominantly in the cytoplasm exhibit heightened sensitivity to AFP-464, while those with nuclear AhR localization demonstrate increased resistance [2] [4]. This localization pattern correlates directly with the compound's ability to induce cytochrome P450 1A1 expression and subsequent metabolic activation [4] [15].

The nuclear localization signal of ARNT comprises a novel bipartite type sequence spanning amino acid residues 39-61 [9] [16]. This nuclear localization signal functions through interactions with nuclear pore-targeting complex components PTAC58 and PTAC97, facilitating efficient nuclear import [9]. The ARNT protein demonstrates constitutive nuclear localization in most cell types, with cellular concentrations representing approximately 0.001-0.002% of total cellular protein [15].

Immunofluorescence studies have revealed that AFP-464-sensitive cell lines, including MCF-7, SUM44, MDA-MB-468, and BT20, demonstrate constitutive cytoplasmic expression of AhR [4]. Conversely, resistant cell lines such as Hs578T and MDA-MB-231 exhibit either undetectable AhR protein levels or predominantly nuclear AhR localization [4]. The ratio of AhR to ARNT protein varies significantly among cell lines, ranging from 0.3 to 10, with most cells expressing 1-5 times more AhR than ARNT protein [15].

HIF-1α Inhibition Properties

Inhibitory Potency (IC50: 0.25 μM)

AFP-464 free base demonstrates potent inhibitory activity against hypoxia-inducible factor-1α with an IC50 value of 0.25 μM [17] [18] [19]. This inhibitory potency manifests through multiple mechanisms that collectively suppress HIF-1α protein accumulation and transcriptional activity [3] [20]. The compound achieves approximately 80% inhibition of HIF-1α protein accumulation at the IC50 concentration, representing a dose-dependent inhibitory effect [3].

The inhibition of HIF-1α by AFP-464 occurs through an AhR-independent pathway, as demonstrated by studies using AhR-deficient cell lines [3] [20]. In Ah-R100 cells, which possess functionally impaired AhR pathways, AFP-464 continues to inhibit HIF-1α expression without inducing cytotoxicity, providing evidence that these effects operate through distinct signaling mechanisms [3]. The compound maintains its HIF-1α inhibitory activity even in the presence of AhR siRNA, confirming the independence of this mechanism from AhR signaling [3].

The molecular mechanism underlying HIF-1α inhibition involves SULT1A1-dependent pathways rather than AhR-mediated processes [3]. Down-regulation of SULT1A1 almost completely prevents the inhibition of HIF-1α by AFP-464, demonstrating the critical role of this sulfotransferase enzyme in mediating the compound's effects on hypoxia signaling [3]. This SULT1A1 dependence distinguishes the HIF-1α inhibitory mechanism from the AhR-mediated cytotoxic effects of the compound.

Downstream Effects on Hypoxia Response

The inhibition of HIF-1α by AFP-464 free base produces profound downstream effects on cellular hypoxia response pathways [3] [20]. The compound significantly reduces HIF-1α mRNA expression by approximately 50%, while almost completely blocking HIF-1α protein accumulation under hypoxic conditions [3]. This dual effect on both transcriptional and post-transcriptional levels ensures comprehensive suppression of HIF-1α-mediated hypoxia responses.

AFP-464 treatment results in the downregulation of multiple HIF-1α target genes that are essential for hypoxic adaptation [3] [20]. Vascular endothelial growth factor, a primary HIF-1α target gene involved in angiogenesis, demonstrates significant suppression following AFP-464 exposure [3] [21] [22]. Additional target genes affected include glucose transporter-1, erythropoietin, and carbonic anhydrase IX, all of which play critical roles in cellular adaptation to oxygen deprivation [23] [24].

The mechanism of HIF-1α mRNA suppression by AFP-464 requires active transcription, as demonstrated by the complete reversal of inhibition in the presence of actinomycin-D [3] [20]. This paradoxical requirement for ongoing transcription to achieve mRNA downregulation suggests that AFP-464 induces the expression of regulatory factors that subsequently suppress HIF-1α mRNA stability or promote its degradation [3]. The compound affects HIF-1α protein translation rate without significantly altering protein degradation pathways [3].

Time-course studies reveal that AFP-464 produces little inhibition of HIF-1α protein at 8 hours but completely abrogates accumulation after 12-24 hours of treatment [3]. This delayed kinetic profile suggests that the compound requires time to induce the cellular machinery necessary for HIF-1α suppression. The inhibitory effects extend beyond hypoxia-induced HIF-1α to include suppression of protein accumulation induced by iron chelators such as desferrioxamine, indicating broad applicability to various HIF-1α inducing conditions [3].

Metabolic Conversion Pathways

Conversion from Prodrug to Active Metabolites

AFP-464 free base functions as a lysyl prodrug designed to improve the solubility of the parent compound aminoflavone [25] [26]. The conversion from prodrug to active metabolites represents a critical pharmacokinetic process that determines the compound's therapeutic efficacy [25] [27]. Clinical pharmacokinetic studies demonstrate that AFP-464 undergoes rapid conversion to aminoflavone in human plasma, with the prodrug detectable only during the infusion period and immediately at the end of infusion [25] [28].

The conversion process follows biexponential pharmacokinetics characterized by an initial rapid disposition phase followed by a slower elimination phase [25]. In clinical studies involving patients receiving AFP-464 as a 3-hour intravenous infusion at doses ranging from 14 to 103 mg/m², the maximum plasma concentration of aminoflavone typically occurs at the end of the infusion period [25] [28]. The rapid conversion ensures that therapeutic concentrations of the active metabolite are achieved while maintaining the improved solubility characteristics of the prodrug formulation.

Preclinical studies in animal models demonstrate similar conversion patterns, with biexponential decline of plasma aminoflavone following intravenous injection [26]. In dogs administered AFP-464 at 5 mg/kg, the conversion to aminoflavone occurs with an initial phase half-life of 25 minutes and a terminal phase half-life of 161 minutes [26]. The total plasma clearance rate of 63 mL/min/kg and apparent volume of distribution of 15 L/kg indicate rapid distribution and elimination of the active metabolite [26].

The structural modification of aminoflavone to create the lysyl prodrug AFP-464 maintains the essential pharmacological properties while enhancing pharmaceutical characteristics [13] [26]. The lysine moiety provides improved water solubility compared to the highly lipophilic parent compound, facilitating intravenous administration and clinical development [13] [25]. Upon conversion, the resulting aminoflavone retains full biological activity against target cellular pathways while achieving enhanced systemic exposure.

Role of Plasma Esterases

Nonspecific plasma esterases serve as the primary enzymatic pathway responsible for the conversion of AFP-464 to its active metabolite aminoflavone [25] [27]. These enzymes rapidly cleave the lysyl moiety from the prodrug structure, releasing the active anticancer compound into systemic circulation [25] [26]. The esterase-mediated conversion occurs with such efficiency that AFP-464 is typically detectable only during the infusion period in clinical studies [25].

The rapid conversion by plasma esterases ensures that the improved solubility benefits of the prodrug formulation do not compromise the delivery of active drug to target tissues [25] [27]. Clinical pharmacokinetic analysis reveals that the conversion process maintains proportional relationships between administered dose and resulting aminoflavone exposure [28] [29]. Patients receiving doses from 10 to 74 mg/m² demonstrate linear pharmacokinetics for both AFP-464 clearance and aminoflavone formation [28].

The esterase-mediated conversion demonstrates consistent kinetics across different clinical studies and patient populations [25] [28] [29]. The mean clearance value of 259 L/h/m² for AFP-464 reflects the rapid enzymatic conversion, while the resulting aminoflavone demonstrates half-life values ranging from 0.9 to 7.0 hours [28]. This pharmacokinetic profile supports the clinical dosing regimen of administration on days 1, 8, and 15 of 28-day cycles [28] [29].

The specificity of plasma esterases for the lysyl linkage in AFP-464 ensures selective activation while minimizing off-target effects [25] [26]. The conversion process generates aminoflavone as the sole active metabolite, avoiding the formation of potentially toxic or inactive degradation products [25]. This clean conversion pathway contributes to the favorable therapeutic index observed in clinical studies and supports the continued development of lysyl prodrug strategies for cancer therapeutics [28] [26].

Table 1: Summary of AFP-464 Free Base Biochemical Mechanisms

Biochemical MechanismKey ParametersPrimary EffectsDownstream Consequences
Aryl Hydrocarbon Receptor (AhR) ActivationLigand-activated transcription factorNuclear translocation, CYP1A1/1A2/1B1 inductionDNA damage via reactive metabolites
HIF-1α InhibitionIC50: 0.25 μMInhibition of protein accumulation and transcriptional activityReduced hypoxia response, VEGF suppression
Metabolic Conversion from ProdrugConversion by plasma esterasesRapid conversion to aminoflavone (active metabolite)Enhanced bioactivation and cellular uptake

Table 2: AhR Signaling Cascade Components

Signaling StepMolecular EventCellular Localization
Ligand BindingAFP-464/aminoflavone binds to cytosolic AhRCytoplasm
Nuclear TranslocationAhR-ligand complex moves to nucleusCytoplasm → Nucleus
ARNT DimerizationAhR forms heterodimer with ARNT proteinNucleus
DNA BindingAhR-ARNT complex binds to XRE sequencesNuclear chromatin
Target Gene TranscriptionActivation of CYP1A1, CYP1A2, CYP1B1 genesNuclear transcription sites

Table 3: HIF-1α Inhibition Properties of AFP-464

Inhibition MechanismMolecular TargetIC50 ValueIndependence from AhR
Transcriptional Activity SuppressionHIF-1α transcriptional complex0.25 μMAhR-independent pathway
Protein Accumulation ReductionHIF-1α protein stabilization0.25 μM (80% inhibition)AhR-independent mechanism
mRNA Expression DecreaseHIF-1α mRNA levelsNot specifiedRequires active transcription
Target Gene DownregulationVEGF, GLUT1, EPO genesDownstream of 0.25 μMSULT1A1-dependent activity

Table 4: Metabolic Conversion Pathways of AFP-464

Conversion StageMolecular ProcessKineticsFunctional Outcome
Prodrug AdministrationAFP-464 (lysyl prodrug) deliveryAdministered as 3-hour infusionImproved solubility vs parent compound
Plasma Esterase ActionNonspecific plasma esterase cleavageRapid conversion during infusionSystemic availability of active form
Active Metabolite FormationAminoflavone generationDetectable only during/immediately after infusionCellular uptake and distribution
Cellular BioactivationCYP1A1/1A2-mediated metabolismSubsequent bioactivation in cellsFormation of DNA-reactive species

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

448.17222509 g/mol

Monoisotopic Mass

448.17222509 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3HFV0VQ36

Other CAS

468719-52-0

Wikipedia

Afp-464 free base

Dates

Last modified: 02-18-2024
1. Kuffel MJ, Schroeder JC, Pobst LJ, et al., Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2. Mol Pharmacol 2002:62:143-153.
2. Loaiza-Perez AI, Kenney S, Boswell J, et al., Sensitivity of renal cell carcinoma to aminoflavone: Role of CYP1A1. The Journal of Urology 2004:171:1688-1697.
3. Loaiza-Perez AI, Kenney S, Boswell J, et al., Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells. Mol Cancer Therapeutics 2004:3(6):715-725.
4. Meng L, Kohlhagen G, Liao Z, et al., DNA-protein cross-links and replication-dependent histone H2AX phosphorylation induced by aminoflavone (NSC 686288), a novel anticancer agent active against human breast cancer cells. Cancer Res 2005:65(12):5337-43.
5. Pobst LJ, Ames MM, et al., CYP1A1 activation of aminoflavone leads to DNA damage in human tumor cell lines. Cancer Chemother Pharmacol 2005.

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